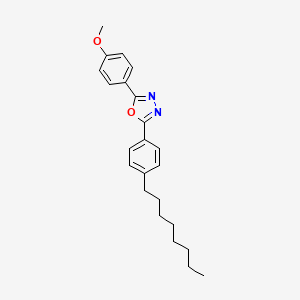
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-octylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its semiconducting properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in fluorescence-based applications.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the octyl group, resulting in different solubility and electronic properties.
2-(4-Chlorophenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole:
2-(4-Methylphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole: The presence of a methyl group can affect its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct photophysical and electronic properties, making it valuable for various applications.
Activité Biologique
The compound 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.
- Molecular Formula : C21H25N3O
- Molecular Weight : 335.45 g/mol
- CAS Number : 88185-03-9
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 activation and caspase cleavage, similar to established chemotherapeutics like Tamoxifen .
Antimicrobial Activity
The oxadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Studies have indicated that compounds with this structure can effectively inhibit bacterial and fungal growth:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bacteriostatic | |
| Candida albicans | Antifungal |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The compound has demonstrated efficacy in reducing edema in animal models:
Additionally, analgesic activity was evaluated using the tail-flick method, showing promising results that warrant further exploration.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Propriétés
Numéro CAS |
821782-01-8 |
|---|---|
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-24-25-23(27-22)20-14-16-21(26-2)17-15-20/h10-17H,3-9H2,1-2H3 |
Clé InChI |
NWGAXAWPOZDOGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















